TY-51469

Overview

Description

TY-51469 is a potent and selective inhibitor of chymase, an enzyme involved in various inflammatory processes. It has shown significant efficacy in inhibiting chymase activity in both simian and human models, with IC50 values of 0.4 nM and 7.0 nM, respectively . This compound has been studied for its potential therapeutic applications in conditions such as pulmonary fibrosis and inflammatory bowel disease .

Preparation Methods

The synthesis of TY-51469 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The detailed synthetic route and industrial production methods are proprietary and not publicly disclosed. it is known that the compound is available in high purity (≥98%) and can be stored as a solid at -20°C for up to three years .

Chemical Reactions Analysis

TY-51469 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can modify the functional groups present in this compound, potentially altering its biological activity.

Substitution: Substitution reactions involving this compound can lead to the formation of new derivatives with different properties.

Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

TY-51469 has been extensively studied for its scientific research applications, including:

Chemistry: Used as a tool compound to study chymase inhibition and its effects on various biochemical pathways.

Biology: Investigated for its role in modulating inflammatory responses and reducing neutrophil accumulation in the lungs

Medicine: Explored for its potential therapeutic applications in treating pulmonary fibrosis, inflammatory bowel disease, and non-alcoholic steatohepatitis

Industry: Utilized in the development of new anti-inflammatory drugs and as a reference compound in pharmaceutical research

Mechanism of Action

TY-51469 exerts its effects by selectively inhibiting chymase, an enzyme that plays a crucial role in the activation of various inflammatory mediators. By blocking chymase activity, this compound reduces the accumulation of neutrophils and other inflammatory cells in affected tissues. This inhibition leads to decreased inflammation and fibrosis in conditions such as pulmonary fibrosis and inflammatory bowel disease .

Comparison with Similar Compounds

TY-51469 is unique in its high selectivity and potency as a chymase inhibitor. Similar compounds include:

LM22B-10: Another chymase inhibitor with different structural properties.

Insulin Detemir: Though not a direct chymase inhibitor, it has been studied for its anti-inflammatory effects.

Salbutamol: A bronchodilator with some anti-inflammatory properties, used for comparison in respiratory studies

This compound stands out due to its specific targeting of chymase and its demonstrated efficacy in reducing inflammation and fibrosis in preclinical models .

Biological Activity

TY-51469 is a selective chymase inhibitor that has garnered attention for its potential therapeutic applications in various inflammatory diseases. This article delves into the biological activity of this compound, highlighting its mechanism of action, research findings, and relevant case studies.

Chymase is an enzyme that plays a crucial role in the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor involved in various inflammatory pathways. This compound exhibits a high level of specificity for chymase, with an inhibitory concentration (IC50) of approximately 0.7 nM , making it one of the most effective compounds in its class. Unlike many other enzyme inhibitors, this compound does not significantly inhibit angiotensin-converting enzyme (ACE), which minimizes potential side effects associated with broader enzyme inhibition.

The compound binds to the active site of chymase, preventing substrate access and subsequent enzymatic activity. This inhibition leads to reduced levels of pro-inflammatory mediators, which can be beneficial in conditions such as hypertension and pulmonary fibrosis.

Inflammatory Bowel Disease (IBD)

A pivotal study investigated the effects of this compound on inflammatory bowel disease using a rat model induced by dextran sulfate sodium (DSS). The study involved 75 Sprague-Dawley rats divided into three groups: control, model, and this compound treatment. The treatment group received daily intraperitoneal injections of 10 mg/kg of this compound for 28 days.

Results:

- The experiment group exhibited significantly reduced intestinal inflammation compared to the model group at multiple time points (days 7, 14, 21, and 28) (P < 0.05).

- Flow cytometry revealed a higher proportion of CD4(+)CD25(+) Tregs in the treatment group compared to the model group.

- Cytokine analysis showed increased expression levels of IL-10 , TGF-β1 , and decreased levels of IL-17A in the treatment group compared to the model group .

Deep Vein Thrombosis (DVT)

Another study assessed the efficacy of this compound in preventing deep vein thrombosis (DVT) in a mouse model. Mice were subjected to inferior vena cava ligation to induce DVT and treated with a single dose of 10 mg/kg this compound.

Results:

- Treatment with this compound resulted in over 95% reduction in thrombus weight and length compared to control mice.

- The compound significantly reduced thrombus formation in a dose-dependent manner, indicating its potential utility in managing thrombotic conditions .

Data Summary

Properties

IUPAC Name |

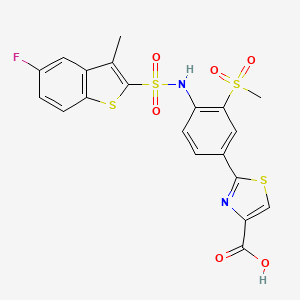

2-[4-[(5-fluoro-3-methyl-1-benzothiophen-2-yl)sulfonylamino]-3-methylsulfonylphenyl]-1,3-thiazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15FN2O6S4/c1-10-13-8-12(21)4-6-16(13)31-20(10)33(28,29)23-14-5-3-11(7-17(14)32(2,26)27)18-22-15(9-30-18)19(24)25/h3-9,23H,1-2H3,(H,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBRCULCCRGSSLB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC2=C1C=C(C=C2)F)S(=O)(=O)NC3=C(C=C(C=C3)C4=NC(=CS4)C(=O)O)S(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15FN2O6S4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

526.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.